2-(4-Pyridinyl)quinoline

Description

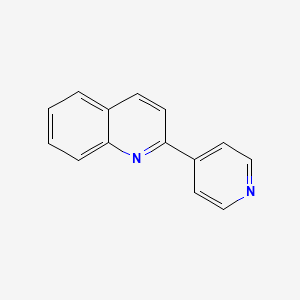

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-4-13-11(3-1)5-6-14(16-13)12-7-9-15-10-8-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDMTKZWKXFJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Pyridinyl Quinoline and Its Functionalized Congeners

Transition-Metal-Catalyzed Cross-Coupling Strategies for 2-(4-Pyridinyl)quinoline Formation

Transition-metal catalysis offers powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient routes to complex molecules like 2-(4-pyridinyl)quinoline.

Palladium-Mediated Coupling Reactions

Palladium catalysts are extensively used in cross-coupling reactions to construct the 2-(4-pyridinyl)quinoline skeleton. These methods often provide high yields and good functional group tolerance.

A notable palladium-catalyzed one-pot synthesis involves a three-component reaction of pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine. rsc.orgrsc.org This reaction, refluxed in toluene, results in the formation of 2-(pyridin-4-yl)quinolines in moderate to high yields through an unprecedented double C-H insertion of triethylamine. rsc.orgrsc.org The proposed mechanism involves the initial formation of an imine from pyridine-4-carbaldehyde and 2-iodoaniline. rsc.org Palladium then undergoes oxidative addition to the carbon-iodine bond of this imine. rsc.org Subsequently, a vinyl(diethyl)amine, generated from triethylamine, participates in an insertion reaction, leading to the formation of a seven-membered palladacycle. rsc.org Reductive elimination and subsequent elimination of diethylamine (B46881) afford the final 2-(pyridin-4-yl)quinoline product. rsc.org This multicomponent approach is advantageous due to its atom economy and the use of readily available starting materials. rsc.orgrsc.org

Another palladium-catalyzed approach involves the annulation of o-iodoanilines with propargyl alcohols, which yields a broad range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Furthermore, palladium-catalyzed dehydrogenative coupling reactions have been developed for the synthesis of the quinoline (B57606) core. mdpi.com For instance, the intramolecular Mizoroki-Heck reaction of N-alkenyl-substituted 2-haloanilines is a valuable protocol for creating 2-substituted 4-alkylidenetetrahydroquinolines, which can be further transformed into quinolines. mdpi.com

The table below summarizes a palladium-catalyzed synthesis of 2-(p-tolyl)quinoline.

| Reactants | Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-(Benzylideneamino)benzonitrile, Phenylhydrazine | PdCl2 | 2,2'-Bipyridine | TfOH | Toluene | 90 | 24 | 85 |

Table 1: Palladium-catalyzed synthesis of 4-methyl-2-(p-tolyl)quinoline. nih.gov

Other Metal-Catalyzed Approaches (e.g., Rhodium, Copper)

Besides palladium, other transition metals like rhodium and copper have proven effective in catalyzing the synthesis of 2-(4-pyridinyl)quinoline and its analogs.

Rhodium-catalyzed reactions offer efficient and regioselective pathways. One such method involves the hydroacylative union of aldehydes and o-alkynyl anilines, catalyzed by a rhodium complex. acs.org This reaction proceeds under mild conditions and exhibits broad functional group tolerance, leading to the formation of 2-aminophenyl enones, which then cyclize to form substituted quinolines in high yields. acs.org The use of o-alkynyl nitroarenes as substrates can also lead to quinolines and quinoline N-oxides. acs.org Furthermore, rhodium catalysis can be employed for the C-H functionalization of heteroarenes, such as the C-8 position of quinoline N-oxides, using indoleBX hypervalent iodine reagents. beilstein-journals.org

Copper-catalyzed reactions provide alternative and often complementary routes. A copper(I)-catalyzed, asymmetric method allows for the direct functionalization of pyridines and quinolines with terminal alkynes. acs.org Copper-catalyzed domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes have also been developed to produce quinoline derivatives. rsc.org Additionally, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid enables the direct synthesis of 2-substituted quinolines under aerobic conditions. organic-chemistry.org

The following table details a copper-catalyzed multicomponent reaction for the synthesis of substituted quinolines.

| Reactants | Catalyst | Solvent | Conditions |

| Anilines, Aldehydes, Terminal Alkynes | Cu(OTf)2 | Solvent-free | Multicomponent reaction |

Table 2: Copper-catalyzed synthesis of 2,4-substituted quinolines. beilstein-journals.org

Classical and Modern Annulation Reactions for Quinoline Skeleton Construction

Classical named reactions and their modern variations remain fundamental in synthesizing the quinoline ring system, which can then be functionalized to produce 2-(4-pyridinyl)quinoline.

Friedländer Reaction Modifications for 2-(4-Pyridinyl)quinoline

The Friedländer synthesis, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone of quinoline synthesis. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org Modifications of this reaction have been developed to improve yields and expand its scope. For instance, various catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and Lewis acids have been employed. wikipedia.org

In the context of 2-(4-pyridinyl)quinoline synthesis, a modified Friedländer approach can be utilized. For example, 4-pyridinylquinoline derivatives have been synthesized by the reaction of 2-amino aromatic ketones with α-methylene ketones. researchgate.net This method has been shown to produce yields of up to 81.9%. researchgate.net The mechanism can proceed through either an initial aldol (B89426) condensation followed by cyclization and dehydration, or via the formation of a Schiff base followed by an Aldol reaction and elimination. wikipedia.org

The table below presents catalysts used in Friedländer synthesis.

| Catalyst |

| Trifluoroacetic acid |

| p-Toluenesulfonic acid |

| Iodine |

| Lewis acids |

| Neodymium(III) nitrate (B79036) hexahydrate |

| Silver phosphotungstate |

Table 3: Catalysts for Friedländer Quinoline Synthesis. wikipedia.orgorganic-chemistry.org

Skraup, Doebner-Miller, and Pfitzinger Variants in Pyridinylquinoline Synthesis

These classical methods, while sometimes requiring harsh conditions, are robust and widely used for quinoline synthesis.

The Skraup synthesis involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. scribd.com

The Doebner-Miller reaction is a variation where an aniline reacts with α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.org This reaction is often catalyzed by Brønsted or Lewis acids. wikipedia.org It is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.org The reaction mechanism involves the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine, followed by cyclization and dehydration. wikipedia.org This method has been extended to four-component reactions for the synthesis of complex quinoline derivatives. researchgate.net

The following table outlines the key features of these classical reactions.

| Reaction | Reactants | Key Reagents | Product |

| Skraup Synthesis | Aniline, Glycerol | Sulfuric acid, Oxidizing agent | Quinoline |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst | Substituted quinolines |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Base | Quinoline-4-carboxylic acid |

Table 4: Overview of Classical Quinoline Syntheses. wikipedia.orgwikipedia.orgwikipedia.org

Kametani Reaction Protocols for 2-(4-Pyridinyl)quinoline Derivatives

The Kametani reaction provides a valuable route to 4-methyl-2-(4-pyridinyl)quinolines. This method involves the reaction of N-(4-pyridinyliden)anilines with 2,2-dimethoxypropane. researchgate.net While this reaction produces the desired quinolines, it can also lead to the formation of side products such as secondary amines and other quinoline derivatives. researchgate.net A modified Kametani reaction protocol has been successfully used to synthesize a series of 4-methyl-2-(2-, 3-, and 4-pyridinyl)quinolines. researchgate.net

The table below shows the products obtained from a Kametani reaction.

| Reactants | Product |

| N-(4-pyridinyliden)anilines, 2,2-Dimethoxypropane | 4-Methyl-2-(4-pyridinyl)quinolines |

| Secondary amines | |

| 4-(2-Methylprop-1-enyl)quinolines | |

| 4-(2-Methoxy-2-methylpropyl)quinolines |

Table 5: Products of the Kametani Reaction. researchgate.net

Electrosynthesis and Photoredox Catalysis in 2-(4-Pyridinyl)quinoline Preparation

The formation of the biaryl C-C bond between a quinoline and a pyridine (B92270) ring is a key synthetic challenge. Modern electrochemical and photochemical methods provide powerful, often mild, alternatives to traditional cross-coupling reactions.

Electrosynthesis offers a reagent-free approach to oxidation and reduction, relying on electric current to drive chemical transformations. While direct electrosynthesis of the parent 2-(4-pyridinyl)quinoline is not extensively documented, electrochemical methods are widely used for constructing related fused heterocyclic systems. For instance, the electrosynthesis of 1,2,4-triazolo[4,3-a]pyridines has been achieved through the intramolecular C(sp²)–H functionalization of aldehyde-derived N-(2-pyridinyl)hydrazones. beilstein-journals.org This process involves an initial condensation followed by an electrooxidative transformation under constant current, showcasing the power of electrosynthesis in forming complex heterocycles from readily available precursors. beilstein-journals.orgrsc.org Another relevant application is the electrochemical oxidative [4+2] annulation of anilines and alkenes to produce tetrahydroquinolines, demonstrating the utility of electrochemistry in building the core quinoline structure itself. rsc.org

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates under exceptionally mild conditions. nih.gov This strategy is highly applicable to the synthesis of 2-(4-pyridinyl)quinoline.

Minisci-type Reactions: A plausible photoredox pathway involves a Minisci-type reaction. Here, a pyridinyl radical, generated from a suitable precursor like a pyridine N-oxide or a halopyridine, could be added to a protonated quinoline. nih.gov Acridinium-based organic photocatalysts are particularly effective for such transformations due to their strong reduction potential in the excited state. rsc.org This entirely organic approach can facilitate the abstraction of C-H bonds, making it suitable for late-stage functionalization. rsc.org

Cascade Annulation: Metal-free photoredox catalysis can be employed in cascade annulation reactions to build the quinoline ring system directly with a pyridinyl substituent in place. mdpi.com For example, Xu and colleagues reported a cascade annulation for quinoline synthesis using 10-methyl-9,10-dihydroacridine as the catalyst under blue LED irradiation. mdpi.com

Radical Precursors: The generation of pyridinyl radicals for addition to a quinoline core can be achieved from various precursors. Pyridine N-oxides, upon single-electron oxidation facilitated by a photocatalyst, form reactive pyridine N-oxy radicals that can engage in further reactions. nih.gov

The table below summarizes representative conditions for photoredox-catalyzed reactions relevant to the functionalization of N-heterocycles.

| Reaction Type | Catalyst System | Radical Precursor/Substrate | Key Features | Reference |

|---|---|---|---|---|

| Minisci-type C-H Alkylation | Acridinium photocatalyst / Pyridine N-oxide | Unactivated C(sp3)-H bonds | Enables functionalization of powerful primary C-H bonds. | rsc.org |

| Cascade Annulation | 10-methyl-9,10-dihydroacridine (AcrH₂) | (e.g., Anilines and alkynes) | Metal-free synthesis of the quinoline core. | mdpi.com |

| ortho-Alkylation of Pyridine N-Oxides | Photoredox catalyst | Ynamides | Generates a β-oxyvinyl radical intermediate for alkylation. | nih.gov |

| C-H Ether Arylation | Iridium photocatalyst | Acyclic and cyclic ethers | Minisci-type addition of α-oxyalkyl radicals to heteroarenes like quinoline. | nih.gov |

Solvent-Free and Green Chemistry Approaches in 2-(4-Pyridinyl)quinoline Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop synthetic routes to quinolines that minimize or eliminate the use of hazardous organic solvents and reduce waste. nih.govtandfonline.com These methods often involve heterogeneous catalysis, microwave assistance, or solvent-free reaction conditions.

Heterogeneous Catalysis under Solvent-Free Conditions: A one-step, solvent-free method for preparing 2,4-disubstituted quinolines utilizes Hβ zeolite as a recyclable, heterogeneous catalyst. rsc.org This procedure involves the cyclization of ketones with 2-aminobenzophenones and demonstrates good scalability and catalyst reusability for up to five cycles without significant loss of efficiency. rsc.org While not directly applied to 2-(4-pyridinyl)quinoline, the principle of using solid acid catalysts for Friedländer-type annulations is a promising green strategy.

One-Pot, Solvent-Free Synthesis: Efficient one-pot protocols are a cornerstone of green synthesis. The synthesis of 2,4,6-triarylpyridines has been achieved under solvent-free conditions using CoCl₂·6H₂O as a recyclable catalyst via an improved Chichibabin pyridine synthesis. tandfonline.com Similarly, pyrimido[4,5-b]quinolines have been synthesized in high yields through a one-pot multicomponent reaction under solvent-free conditions using an ionic liquid as a catalyst. researchgate.net These examples underscore the potential for condensing aniline, a pyridine-containing ketone (like 4-acetylpyridine), and another component in a one-pot, solvent-free manner to access the target scaffold.

Copper-TEMPO Catalysis: An efficient and green synthesis of alkylated quinolines has been developed using a Cu-TEMPO catalyzed dehydrogenation process. This method offers moderate to good yields under mild conditions with a cost-effective metal catalyst. researchgate.net

The following table details examples of green and solvent-free synthetic approaches for quinoline and pyridine derivatives.

| Methodology | Catalyst/Conditions | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Heterogeneous Catalytic Cyclization | Hβ zeolite, solvent-free | Ketones and 2-aminobenzophenones | Recyclable catalyst, simple one-step procedure. | rsc.org |

| Improved Chichibabin Pyridine Synthesis | CoCl₂·6H₂O, solvent-free | Aldehydes, ketones, ammonia (B1221849) source | Excellent yields, short reaction times, reusable catalyst. | tandfonline.com |

| One-Pot Multicomponent Reaction | Ionic Liquid [Et₃N–SO₃H][Cl], solvent-free | Dimedone, arylaldehydes, 6-amino-1,3-dimethyluracil | High yields, short reaction times. | researchgate.net |

| Cu-TEMPO Catalyzed Dehydrogenation | CuCl, TEMPO, bpy | Quinolines and active methylene (B1212753) compounds | Cost-effective metal catalyst, mild conditions. | researchgate.net |

Post-Synthetic Functionalization and Derivatization Strategies of the 2-(4-Pyridinyl)quinoline Core

Once the 2-(4-pyridinyl)quinoline scaffold is synthesized, its chemical properties can be tuned through post-synthetic functionalization. C-H activation has emerged as a powerful tool for the site-selective introduction of new functional groups without the need for pre-functionalized substrates. nih.govmdpi.com

Functionalization of the Quinoline Ring:

C-H Amination: The quinoline nitrogen can be converted to an N-oxide, which activates the C2 and C4 positions for nucleophilic attack. A general and efficient one-pot method for the 2-amination of quinoline N-oxides involves activation with Ts₂O in the presence of an amine, followed by deprotection. organic-chemistry.org This offers excellent regioselectivity for the C2 position. organic-chemistry.org

C-H Arylation and Alkenylation: The C3 position of the quinoline ring can be selectively functionalized. For example, Pd(OAc)₂-catalyzed C3-alkenylation is applicable to quinoline, tolerating a range of functional groups. nih.gov

Dearomatization and Reduction: The quinoline ring can be selectively reduced. A tandem reductive alkylation using hexafluoroisopropanol (HFIP) as a mediator allows for the one-pot reduction of quinolines to tetrahydroquinolines, followed by N-alkylation. rsc.org This method is highly chemoselective. rsc.org Furthermore, rhodium-catalyzed dearomative hydroborylation can install a boryl group at the C4 position of the resulting tetrahydroquinoline, providing a handle for further cross-coupling reactions. rsc.org

Functionalization of the Pyridine Ring:

C-H Alkenylation: The pyridine ring within the 2-(4-pyridinyl)quinoline structure can also be functionalized. For instance, C3 alkenylation (meta to the nitrogen) has been demonstrated on pyridine rings using Pd(OAc)₂ catalysis. nih.gov

Dearomatization: Similar to quinolines, pyridines can undergo dearomatization reactions. A chiral copper hydride complex can catalyze the C-C bond-forming dearomatization of pyridines to yield enantiomerically enriched 1,4-dihydropyridines, which can be further reduced to piperidines. nih.gov

The table below summarizes selected post-synthetic functionalization strategies.

| Reaction Type | Position | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 2-Amination | Quinoline C2 | 1. N-oxidation; 2. Ts₂O, t-BuNH₂; 3. TFA | 2-Aminoquinoline derivative | organic-chemistry.org |

| Reductive N-Alkylation | Quinoline N1 | Aldehyde, Hantzsch Ester, HFIP | N-alkyl-tetrahydroquinoline | rsc.org |

| Dearomative Hydroborylation | Quinoline C4 | [Rh(cod)₂]OTf, DPEPhos, HBpin | C4-borylated tetrahydroquinoline | rsc.org |

| C-H Alkenylation | Quinoline C3 | Pd(OAc)₂, Olefin | C3-alkenylated quinoline | nih.gov |

| Enantioselective Dearomatization | Pyridine Ring | Cu(OAc)₂, (S,S)-Ph-BPE, Silane | Chiral dihydropyridine/piperidine | nih.gov |

Comprehensive Spectroscopic and Structural Characterization of 2 4 Pyridinyl Quinoline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 2-(4-pyridinyl)quinoline, offering insights into the chemical environment of each atom.

Multi-Nuclear NMR (¹H, ¹³C, Other Nuclei)

Proton (¹H) and carbon-13 (¹³C) NMR are fundamental in confirming the regiochemistry of the pyridine (B92270) and quinoline (B57606) rings. In a typical ¹H NMR spectrum of 2-(4-pyridinyl)quinoline recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons resonate in the downfield region, generally between 7.5 and 9.0 ppm. rsc.org For instance, the protons on the pyridine ring often appear as distinct doublets, while the protons on the quinoline ring exhibit a more complex pattern of doublets, triplets, and multiplets. rsc.org

The ¹³C NMR spectrum complements the ¹H data, with characteristic signals for the carbon atoms of both the quinoline and pyridine rings. rsc.org The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic effects of substituents on the aromatic rings. rsc.org The non-exchangeable hydrogens of quinoline derivatives have been noted to show unusual concentration-dependent chemical shift changes in ¹H-NMR studies, which is thought to be due to dipole-dipole and π-π stacking interactions between the molecules in solution. uncw.edu

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-(4-Pyridinyl)quinoline in CDCl₃

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| Pyridinyl Hα | 8.74 (d) | 150.49 |

| Pyridinyl Hβ | 7.99 (d) | 127.19 |

| Quinolinyl H3 | 8.16 (d) | 118.32 |

| Quinolinyl H5 | 7.52 (t) | 127.55 |

| Quinolinyl H6 | 7.72 (t) | 130.08 |

| Quinolinyl H7 | 7.78 (d) | 129.96 |

| Quinolinyl H8 | 8.16 (d) | 137.20 |

| Quinolinyl C2 | - | 154.29 |

| Quinolinyl C4 | - | 148.22 |

| Quinolinyl C4a | - | 127.79 |

| Quinolinyl C8a | - | 146.51 |

Data sourced from The Royal Society of Chemistry. rsc.org (d = doublet, t = triplet)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, ROESY) for Structural Elucidation

Two-dimensional (2D) NMR techniques are invaluable for resolving overlapping signals in the aromatic regions and establishing connectivity within the molecule. rsc.org

COSY (Correlation Spectroscopy) helps to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. mdpi.compnas.org

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, providing a clear map of C-H bonds. pnas.orgipb.pt

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the molecule in solution. pnas.org

These 2D NMR experiments are often used in combination to provide a complete and unambiguous assignment of all proton and carbon signals, which is especially important for complex derivatives. rsc.orgmdpi.compnas.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy provide a "molecular fingerprint" based on the vibrational modes of the molecule.

IR Spectroscopy : The IR spectrum of 2-(4-pyridinyl)quinoline and its derivatives shows characteristic absorption bands. For example, C=C and C=N stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. rsc.org The out-of-plane bending vibrations of C-H bonds are also identifiable. dergipark.org.tr In derivatives containing a carboxylic acid group, a strong C=O stretching band is observed around 1707-1718 cm⁻¹. rsc.org

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. For instance, in a study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the symmetric and asymmetric N-H stretching modes were observed in both the FT-IR and FT-Raman spectra. dergipark.org.tr

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of 2-(4-pyridinyl)quinoline typically exhibits high-energy absorption bands in the UV region, which are attributed to π-π* and n-π* transitions within the aromatic system. researchgate.net The exact position and intensity of these bands can be influenced by the solvent and the presence of substituents on the quinoline or pyridine rings. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can cause a shift in the absorption maxima to longer (red shift) or shorter (blue shift) wavelengths.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of 2-(4-pyridinyl)quinoline and its derivatives and for obtaining structural information through fragmentation analysis.

Molecular Weight Determination : Techniques like Electrospray Ionization (ESI) are commonly used to generate a protonated molecule [M+H]⁺, allowing for the precise determination of the molecular weight. rsc.org

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) experiments provide insights into the structure by analyzing the fragmentation patterns of the parent ion. For pyridazino-quinolines, a related class of compounds, fragmentation often involves cross-ring cleavages and ruptures between the quinoline and the substituent groups. nih.gov The fragmentation pathways can be complex and are highly dependent on the nature and position of substituents. nih.gov

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. These studies reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

For a derivative, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, X-ray powder diffraction (XRPD) analysis showed that it crystallizes in a monoclinic system. researchgate.netcambridge.org In another example, the crystal structure of a quinoline dicarbamic acid derivative was determined to be monoclinic, with the structure stabilized by C-H···O hydrogen bonds and van der Waals interactions. chemmethod.com These detailed structural data are crucial for understanding the solid-state properties and for correlating structure with observed chemical and physical properties.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy, which encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for the stereochemical analysis of chiral molecules. For derivatives of 2-(4-Pyridinyl)quinoline, the introduction of a chiral center allows for the investigation of their three-dimensional structure in solution. While specific chiroptical data for simple chiral derivatives of 2-(4-Pyridinyl)quinoline are not extensively documented in publicly available research, the principles of chiroptical spectroscopy are well-established through studies of more complex ligands containing both pyridine and quinoline chromophores.

These studies reveal that significant chiroptical signals often emerge upon the complexation of such chiral ligands with metal ions. The coordination of the pyridyl and quinolyl nitrogen atoms to a metal center can lock the molecule into a conformationally rigid structure. This fixed spatial arrangement of the chromophores is crucial for generating a strong CD signal.

A particularly relevant phenomenon is Exciton-Coupled Circular Dichroism (ECCD), which arises when two or more chromophores are positioned in close proximity in a chiral fashion. mdpi.commdpi.com The through-space interaction of their transition dipole moments leads to a characteristic split CD signal, known as a couplet. The sign of this couplet can be directly related to the absolute configuration of the chiral center that dictates the helical arrangement of the chromophores. mdpi.com

For instance, in complex chiral ligands incorporating both quinoline and pyridine moieties, the introduction of a chiral center can govern the propeller-like arrangement of these aromatic groups upon metal binding. scispace.com This induced helicity results in strong ECCD signals, which can be used for the sensitive detection of metal ions and the determination of the absolute configuration of chiral molecules. mdpi.comnih.gov

A notable example involves chiral tripodal amine ligands bearing both quinoline and pyridine groups. The free ligands may show unremarkable CD spectra; however, upon complexation with metal ions like Cu(II) or Zn(II), they can exhibit intense ECCD spectra. mdpi.comacs.org This enhancement is a direct consequence of the fixed, twisted arrangement of the quinoline and/or pyridine chromophores around the metal center.

One such well-studied, though more complex, analogue is (R)-N-(2-methyl-2-quinolyl)-N-bis(2-quinolylmethyl)amine ((R)-MeBQPA). Upon complexation with certain metal ions, it generates strong ECCD signals. mdpi.com In contrast, its complexation with other metal ions may not produce a significant CD response, allowing for the chiroptical differentiation of various metal cations. mdpi.com

The table below presents illustrative data for the chiroptical properties of a chiral bis-quinolyl amine ligand complexed with various metal ions, demonstrating the principles described.

| Compound/Complex | Metal Ion | Key Chiroptical Features | Reference |

| (R)-MeBQPA | Zn(II) | Strong Exciton-Coupled CD (ECCD) Response | mdpi.com |

| (R)-MeBQPA | Cu(II) | Strong ECCD Response | mdpi.com |

| (R)-MeBQPA | Cd(II) | No Significant ECCD Signal | mdpi.com |

| (R)-MeBQPA | Fe(II) | No Significant ECCD Signal | mdpi.com |

| L-CysBQA | Hg(II) | Strong positive Exciton-Coupled CD (ECCD) | mdpi.comnih.govpace.edu |

| L-CysBQA | Zn(II) | Strong negative ECCD | nih.govpace.edu |

| L-CysBQA | Cu(II) | Strong negative ECCD | nih.govpace.edu |

Theoretical and Computational Chemistry Investigations of 2 4 Pyridinyl Quinoline

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and geometry of molecules. nih.gov This method determines the ground-state properties of a system by using its electron density, offering a balance between accuracy and computational cost. For 2-(4-Pyridinyl)quinoline, a DFT study would typically commence with a geometry optimization to find the lowest energy conformation of the molecule. mdpi.com

While specific DFT studies providing optimized geometrical parameters for 2-(4-Pyridinyl)quinoline are not prevalent in the reviewed literature, the standard methodology involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d) or higher) to solve the Kohn-Sham equations. niscpr.res.in The optimization process systematically alters the molecular geometry to minimize the total electronic energy, yielding key structural parameters.

The primary outputs of such a calculation would be the optimized bond lengths, bond angles, and dihedral angles. A crucial parameter for 2-(4-Pyridinyl)quinoline is the dihedral angle between the quinoline (B57606) and pyridine (B92270) ring systems, which dictates the degree of planarity and conjugation in the molecule. This angle is influenced by steric hindrance between hydrogen atoms on the two rings versus the electronic stabilization gained from a more planar, conjugated structure. DFT calculations on similar bicyclic aromatic compounds have shown that the optimized gas-phase geometry can differ from the solid-state structure observed in X-ray crystallography due to intermolecular interactions in the crystal lattice. mdpi.com

Table 1: Illustrative Table of Predicted Geometric Parameters for 2-(4-Pyridinyl)quinoline from a DFT Optimization. (Note: This table is a template; specific values for 2-(4-Pyridinyl)quinoline are not available in the cited literature.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | C2 (Quinoline) | C4' (Pyridine) | e.g., ~1.48 Å | ||

| Bond Angle | C3 (Quinoline) | C2 (Quinoline) | C4' (Pyridine) | e.g., ~121° | |

| Dihedral Angle | N1 (Quinoline) | C2 (Quinoline) | C4' (Pyridine) | C3' (Pyridine) | e.g., ~35° |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as electronic transition energies and oscillator strengths, which are used to simulate UV-Vis absorption spectra. mdpi.com This approach extends the principles of DFT to time-dependent phenomena, providing a computationally efficient way to study electronic excitations.

For 2-(4-Pyridinyl)quinoline, a TD-DFT calculation would be performed on the previously optimized ground-state geometry. The output provides information on the vertical excitation energies, which correspond to the absorption maxima (λmax) in an experimental spectrum, and the oscillator strength (f), which relates to the intensity of the absorption band. The analysis of the molecular orbitals (MOs) involved in these transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals, reveals the nature of the electronic transitions (e.g., π → π* or n → π*). nih.gov

Table 2: Illustrative Table of Predicted Electronic Transitions for 2-(4-Pyridinyl)quinoline from a TD-DFT Calculation. (Note: This table is a template; specific values for 2-(4-Pyridinyl)quinoline are not available in the cited literature.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | e.g., ~3.8 | e.g., ~326 | e.g., ~0.4 | HOMO → LUMO (95%) |

| S0 → S2 | e.g., ~4.2 | e.g., ~295 | e.g., ~0.1 | HOMO-1 → LUMO (80%) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on molecular conformations, dynamics, and intermolecular interactions.

An MD simulation of 2-(4-Pyridinyl)quinoline, either in a vacuum or in a solvent, would reveal its conformational landscape. A key aspect to investigate would be the rotational dynamics around the single bond connecting the quinoline and pyridine rings. The simulation would show the distribution of dihedral angles and the energy barriers between different conformations, providing insight into the molecule's flexibility. nih.gov

Furthermore, MD simulations can be used to study intermolecular interactions. By simulating a system with multiple 2-(4-Pyridinyl)quinoline molecules, one could observe aggregation behavior and identify the dominant non-covalent interactions, such as π-π stacking between the aromatic rings. mdpi.com While specific MD studies on the conformational analysis of isolated 2-(4-Pyridinyl)quinoline are not found in the reviewed literature, the technique is widely applied to similar aromatic molecules to understand their behavior in condensed phases. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from the electronic structure calculations (typically DFT), provide quantitative measures of a molecule's reactivity and stability. Key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap (ΔE), chemical potential (μ), hardness (η), and the electrophilicity index (ω). irjweb.com

HOMO and LUMO Energies : The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. scirp.org

Global Reactivity Descriptors : Parameters like chemical hardness (resistance to change in electron distribution) and the electrophilicity index (a measure of electrophilic character) can be calculated from the HOMO and LUMO energies to predict how the molecule will behave in chemical reactions. irjweb.com

Table 3: Illustrative Table of Quantum Chemical Descriptors for 2-(4-Pyridinyl)quinoline. (Note: This table is a template; specific values for 2-(4-Pyridinyl)quinoline are not available in the cited literature.)

| Descriptor | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | e.g., -6.5 |

| LUMO Energy | ELUMO | - | e.g., -1.5 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | e.g., 5.0 |

| Chemical Potential | μ | (EHOMO+ELUMO)/2 | e.g., -4.0 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | e.g., 2.5 |

| Electrophilicity Index | ω | μ2/(2η) | e.g., 3.2 |

Computational Studies on Reaction Mechanisms Involving 2-(4-Pyridinyl)quinoline

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including transition states, reaction intermediates, and activation energies. For heterocyclic compounds like quinolines, computational studies have provided deep insights into reactions such as C-H functionalization, alkylation, and cycloadditions. nih.gov

A computational study on a reaction involving 2-(4-Pyridinyl)quinoline would involve mapping the potential energy surface for the reaction pathway. This is done by calculating the energies of reactants, products, intermediates, and transition states using methods like DFT. For example, in a metal-catalyzed C-H activation reaction, calculations could identify the active catalytic species, the mechanism of C-H bond breaking, and the subsequent bond formation steps. mdpi.com

While specific computational studies on the reaction mechanisms of 2-(4-Pyridinyl)quinoline were not identified in the literature search, the general reactivity of the quinoline and pyridine rings is well-studied. The quinoline ring is susceptible to nucleophilic attack, especially when activated (e.g., as an N-oxide), and can undergo metal-catalyzed C-H functionalization. mdpi.com Computational modeling of such reactions for 2-(4-Pyridinyl)quinoline would clarify regioselectivity (i.e., which position on which ring is most reactive) and provide a theoretical basis for developing new synthetic methodologies. osu.edu

Coordination Chemistry and Metallosupramolecular Assemblies of 2 4 Pyridinyl Quinoline Ligands

Design Principles for 2-(4-Pyridinyl)quinoline-Based Ligands

The design of ligands based on the 2-(4-pyridinyl)quinoline scaffold is rooted in fundamental principles of coordination and supramolecular chemistry. These molecules are excellent platforms for building selective ionophores and sensors for metal ions. nih.gov The core structure incorporates two distinct nitrogen-containing aromatic systems: a quinoline (B57606) ring and a pyridine (B92270) ring. This arrangement provides two primary N-donor binding sites, allowing the molecule to function as an asymmetric bidentate chelating ligand. mdpi.com

A key design principle is the concept of preorganization. uncw.edu The rigid aromatic framework of the quinoline and pyridine rings constrains the ligand's conformation. nih.gov In its uncomplexed state, the molecule typically adopts an anti conformation due to steric hindrance and electronic repulsion between the nitrogen lone pairs. mdpi.com However, upon coordination to a metal ion, it rotates into a syn conformation to form a stable five-membered chelate ring. mdpi.com This inherent structural rigidity and conformational adaptability are crucial for forming stable metal complexes.

Furthermore, the modular nature of the 2-(4-pyridinyl)quinoline skeleton allows for systematic modification. Substituents can be introduced at various positions on either the quinoline or pyridine rings to modulate the ligand's steric and electronic properties. nih.gov This fine-tuning can influence the resulting metal complex's geometry, stability, and photophysical characteristics. For instance, altering substituents can manipulate the ligand field strength and the energy of metal-to-ligand charge-transfer (MLCT) excited states, which is vital for designing luminescent materials. mdpi.com The presence of multiple coordination vectors also makes these ligands ideal building blocks for constructing complex, higher-order metallosupramolecular assemblies and coordination polymers. researchgate.netmdpi.com

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes using 2-(4-pyridinyl)quinoline and its derivatives typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. core.ac.ukacs.org Various transition metals, including but not limited to manganese, iron, cobalt, rhodium, and copper, have been successfully incorporated. researchgate.netcore.ac.ukacs.orgnih.gov The resulting complexes are characterized using a suite of analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction, which provides definitive structural elucidation. researchgate.netcore.ac.uknih.gov

Mononuclear Complexes: Geometry and Electronic Structures

Mononuclear complexes feature a single metal center coordinated by one or more 2-(4-pyridinyl)quinoline-type ligands. For example, rhodium(III) complexes with the related 2-(2'-pyridyl)quinoline (PQ) ligand have been prepared by reacting RhCl₃·6H₂O with the ligand, followed by the addition of various sodium salts to introduce different anionic ligands like NO₂⁻, SCN⁻, or N₃⁻. core.ac.uk Characterization of these complexes, such as cis-[RhX₂(PQ)₂]Y, confirms a cis-configuration for the two bidentate PQ ligands around the rhodium center. core.ac.uk

Similarly, iron and cobalt dihalide complexes with a phosphine-substituted 2-(pyrid-2′-yl)quinoline ligand have been synthesized. acs.org X-ray crystallographic analysis of complexes like CoCl₂(ⁱᵖʳPQpy) reveals a planar M–P–C–C–N–C–C–N coordination environment. acs.org The geometry around the metal ion in these mononuclear complexes is often a distorted version of common coordination polyhedra. For instance, in a mononuclear copper(II) complex, the metal center can adopt a distorted square pyramidal geometry. elsevierpure.com

The electronic structures of these complexes are of significant interest, particularly for applications in photophysics. The interaction between the metal d-orbitals and the ligand's π-system gives rise to metal-to-ligand charge-transfer (MLCT) excited states, which are often responsible for their luminescent properties. mdpi.com

Multinuclear and Polymeric Coordination Architectures

The 2-(4-pyridinyl)quinoline framework is also adept at forming multinuclear and polymeric structures. The pyridine nitrogen, when not involved in chelation, can act as a bridging site to a second metal center, facilitating the assembly of larger architectures.

A notable example is a dinuclear manganese(II) complex, [Mn₂Cl₄(C₂₄H₂₃N₃)₂(H₂O)], formed with a substituted 2-(pyridin-2-yl)quinoline ligand. nih.gov The crystal structure revealed a central four-membered Mn₂Cl₂ ring where two chloride ions bridge the two metal centers. In this complex, the two Mn(II) ions exhibit different coordination environments: one is five-coordinate with a distorted trigonal-bipyramidal geometry, while the other is six-coordinate with a distorted octahedral geometry, the latter being completed by a water molecule. nih.gov The metal-to-metal distance in this structure is 3.7412 (6) Å. nih.gov

Table 1: Selected Crystallographic Data for the Dinuclear Complex [Mn₂Cl₄(C₂₄H₂₃N₃)₂(H₂O)]

| Parameter | Mn1 (5-Coordinate) | Mn2 (6-Coordinate) |

| Coordination Geometry | Distorted Trigonal-Bipyramidal | Distorted Octahedral |

| Axial Bond Distances (Å) | Mn1–Cl2: 2.4974(7), Mn1–N1: 2.286(2) | Mn2–O1: 2.213(2), Mn2–N4: 2.3087(19) |

| Equatorial Bond Distances (Å) | Mn1–N3: 2.215(2), Mn1–Cl1: 2.382(2), Mn1–Cl3: 2.4501(8) | Mn2–Cl2: 2.6269(8), Mn2–Cl3: 2.5838(8), Mn2–Cl4: 2.4354(8), Mn2–N6: 2.257(2) |

Data sourced from I. Fellah et al. (2024). nih.gov

Furthermore, ligands derived from quinoline and pyridine can be used to construct coordination polymers. For example, a 2D Cu(II) coordination polymer has been synthesized using a 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate ligand. mdpi.com In this structure, each Cu²⁺ ion is coordinated by three nitrogen atoms and one carboxylate oxygen atom, creating a 2D network. mdpi.com The condensed aromatic system of the quinoline ligand promotes the formation of these extended polymeric structures over discrete mononuclear species. mdpi.com Such architectures can form 1D chains, 2D sheets, or complex 3D frameworks depending on the ligand design and reaction conditions. researchgate.netmdpi.com

Photophysical Properties of 2-(4-Pyridinyl)quinoline Metal Complexes

The photophysical properties of metal complexes derived from 2-(4-pyridinyl)quinoline are a major focus of research, driven by their potential use in sensors, organic light-emitting diodes (OLEDs), and smart materials.

Luminescence and Emission Characteristics

Complexes of 2-(4-pyridinyl)quinoline and its derivatives often exhibit fluorescence or phosphorescence. The UV-vis absorption spectra typically show bands attributed to n→π* and π→π* transitions within the fused aromatic heterocycles. nih.gov For example, a 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline ligand (QP) and its dinuclear Mn(II) complex (MnQP) both display three absorption maxima in THF solution at approximately 294 nm, 351 nm, and 405 nm. nih.gov In the emission spectra, both the free ligand and the complex emit blue light with an emission maximum around 472 nm when dissolved in THF. nih.gov The emission in such complexes often arises from the decay of an excited state with significant ligand character or from a metal-to-ligand charge-transfer state.

Table 2: Photophysical Data for a Quinoline-Pyridine Ligand (QP) and its Mn(II) Complex (MnQP) in THF

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |

| QP | 294, 351, 405 | 472 |

| MnQP | 294, 351, 405 | 472 |

Data sourced from I. Fellah et al. (2024). nih.gov

Aggregation-Induced Emission Phenomena

A particularly interesting photophysical property observed in some quinoline-based complexes is Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). nih.govnih.govresearchgate.net In this phenomenon, the compound is weakly or non-emissive when dissolved in a good solvent but becomes highly luminescent upon aggregation. researchgate.netacs.org This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated or solid state. researchgate.net In solution, non-radiative decay pathways, such as molecular rotations and vibrations, quench the emission. In the aggregated state, these motions are physically hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, resulting in strong light emission. acs.org

The dinuclear Mn(II) complex MnQP provides a clear example of this behavior. nih.gov While it emits blue light in a pure THF solution, its luminescence properties change dramatically in THF/water mixtures. As the fraction of water (a poor solvent) is increased, the complex begins to aggregate. This aggregation leads to a significant enhancement in emission intensity and a change in color. The fluorescent color shifts from blue to green and eventually to yellow as the water fraction increases from 0% to 99%, with the most pronounced changes occurring at a water fraction of 60%. nih.gov This AIE phenomenon, combined with reversible mechanochromic luminescence (a change in color upon grinding), highlights the potential of these materials for use in smart fluorescent sensors and devices. nih.govresearchgate.net

Electrochemical Behavior of 2-(4-Pyridinyl)quinoline Coordination Compounds

While direct electrochemical studies on coordination compounds exclusively featuring the 2-(4-pyridinyl)quinoline ligand are not extensively documented in the reviewed literature, the electrochemical behavior of structurally related pyridine and quinoline-containing complexes provides valuable insights into their potential redox properties. The incorporation of both pyridine and quinoline moieties suggests that their metal complexes could exhibit interesting electrochemical characteristics, influenced by the electronic nature of the metal center and the ligand framework.

Research on analogous systems highlights the redox activity inherent in such coordination compounds. For instance, ruthenium(II) complexes incorporating 2,6-di(quinolin-8-yl)pyridine ligands have been synthesized and characterized electrochemically. These complexes exhibit Ru(II)/Ru(III) oxidation potentials, demonstrating the metal-centered redox activity. researchgate.net The specific potential values are influenced by the substituents on the quinoline and pyridine rings. researchgate.net

Similarly, studies on penta-coordinated copper(II) complexes with ligands that link a quinoline derivative to a terpyridine core have shown electrocatalytic activity towards water oxidation. The catalytic performance of these complexes, including their turnover frequencies, underscores the role of the quinoline-containing ligand in facilitating electron transfer processes.

The electrochemical properties of polypyridyl complexes of ruthenium and osmium have been shown to be dependent on the deposition sequence in molecular assemblies, leading to materials with distinct electron transfer pathways. nih.gov These assemblies can exhibit high redox stability and fast response times, with operational voltages often below 1.5 V. nih.gov

Interactive Data Table: Electrochemical Data of Related Pyridine-Quinoline Metal Complexes.

| Complex/Ligand System | Metal Center | Redox Process | Potential (V vs. ref) | Key Findings |

|---|---|---|---|---|

| Ruthenium(II) complexes of 2,6-di(quinolin-8-yl)pyridines | Ru(II) | Ru(II)/Ru(III) oxidation | 1.26 - 1.28 (vs. Ag/AgCl) | Redox potential is influenced by ligand substituents. researchgate.net |

| Copper(II) complexes with terpyridine-linked quinoline | Cu(II) | Electrocatalytic water oxidation | Not specified | Demonstrates catalytic electron transfer. |

Supramolecular Interactions and Self-Assembly of 2-(4-Pyridinyl)quinoline Complexes

The rigid and directional nature of the 2-(4-pyridinyl)quinoline ligand makes it an excellent candidate for the construction of metallosupramolecular assemblies through coordination-driven self-assembly. The pyridine nitrogen provides a primary coordination site, while the quinoline moiety can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which play a crucial role in stabilizing the resulting supramolecular architectures. researchgate.netmdpi.commdpi.comresearchgate.net

A study on metal complexes of a closely related ligand, 2-(pyridin-4-yl)quinoline-4-carboxylic acid (HL), provides significant insights into the self-assembly behavior. researchgate.net In this research, four metal complexes with Mn(II), Co(II), Cd(II), and Ag(I) were synthesized and their solid-state structures were determined by single-crystal X-ray diffraction. researchgate.net

The Mn(II), Co(II), and Cd(II) complexes, with the general formula {[ML2(H2O)2]·2H2O}n, were found to form one-dimensional (1D) chain structures. researchgate.net These chains are further interconnected through hydrogen bonding interactions to construct three-dimensional (3D) supramolecular networks. researchgate.net The silver(I) complex, {[Ag2L2(H2O)2]·3H2O}n, exhibits a more complex 3D coordination framework. researchgate.net

The formation of these supramolecular structures is guided by a combination of coordinative bonds between the metal ions and the pyridine nitrogen of the ligand, and a network of hydrogen bonds involving the coordinated and solvent water molecules, as well as the carboxylate group of the ligand. researchgate.net

Interactive Data Table: Supramolecular Assemblies of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid.

| Complex | Metal Ion | Dimensionality | Key Supramolecular Interactions | Resulting Architecture |

|---|---|---|---|---|

| {[MnL2(H2O)2]·2H2O}n | Mn(II) | 1D to 3D | Hydrogen bonding | 1D chains linked into a 3D network. researchgate.net |

| {[CoL2(H2O)2]·2H2O}n | Co(II) | 1D to 3D | Hydrogen bonding | 1D chains linked into a 3D network. researchgate.net |

| {[CdL2(H2O)2]·2H2O}n | Cd(II) | 1D to 3D | Hydrogen bonding | 1D chains linked into a 3D network. researchgate.net |

The principles of self-assembly observed in these related systems are broadly applicable to complexes of 2-(4-pyridinyl)quinoline. The directional coordination to a metal center, coupled with the potential for π-π stacking interactions between the aromatic quinoline rings, can lead to the formation of discrete metallacycles, such as squares or triangles, or extended coordination polymers. The specific outcome of the self-assembly process is highly dependent on the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions. The rich variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and even weaker C-H···π interactions, are instrumental in dictating the final solid-state structure and properties of these materials. researchgate.netmdpi.commdpi.comresearchgate.net

Advanced Applications of 2 4 Pyridinyl Quinoline in Non Biological Chemical Sciences

Catalytic Applications

The bidentate chelating nature of the 2-(4-pyridinyl)quinoline core makes it an exceptional ligand for coordinating with various transition metals, leading to the development of novel catalysts for a range of chemical transformations.

Organometallic Catalysis Involving 2-(4-Pyridinyl)quinoline Ligands

The 2-(4-pyridinyl)quinoline framework and its derivatives serve as effective ligands in organometallic catalysis, particularly in hydrogenation and silylation reactions. Ruthenium(II)-arene complexes incorporating pyridine-quinoline based ligands have demonstrated significant efficacy as catalysts for the transfer hydrogenation of ketones. mdpi.com In a study involving the reduction of acetophenone (B1666503) to 1-phenylethanol, complexes bearing methyl groups at specific positions on the quinoline (B57606) moiety showed enhanced catalytic activity. mdpi.com

For instance, complexes with methyl groups at the 8-position or the 4-position of the quinoline ring achieved quantitative conversion of acetophenone within approximately 10 minutes. mdpi.com In contrast, the complex with the unsubstituted 2,2'-pyridyl-quinoline (pq) ligand required nearly 60 minutes to reach maximum activity. mdpi.com This highlights the profound influence of ligand substitution on catalytic performance. mdpi.com

| Catalyst Complex | Ligand | Time for Quantitative Conversion (min) | Final TOF (h⁻¹) |

|---|---|---|---|

| Complex 1 | 8-Methyl-2,2'-pyridyl-quinoline (8-Mepq) | ~10 | 1600 |

| Complex 5 | 4-Methyl-2,2'-pyridyl-quinoline (4-Mepq) | ~10 | 1600 |

| Complex 2 | 6'-Methyl-2,2'-pyridyl-quinoline (6'-Mepq) | ~30 | - |

| Complex 3 | 8,6'-Dimethyl-2,2'-pyridyl-quinoline (8,6'-Me₂pq) | ~55 | - |

| Complex 7-Cl | 2,2'-Pyridyl-quinoline (pq) | ~60 | - |

Table 1. Performance of Ruthenium(II) p-Cymene Complexes with Pyridine-Quinoline Ligands in the Transfer Hydrogenation of Acetophenone. mdpi.com

Furthermore, iron (Fe) and cobalt (Co) complexes featuring rigidly planar phosphino-quinoline-pyridine (RPQpy) ligands have been developed as active catalysts for the silylation of alkenes. acs.org These systems show a notable divergence in reactivity based on the metal center: Fe-derived catalysts preferentially promote hydrosilylation, whereas Co-based catalysts favor dehydrogenative silylation. acs.org When activated, these complexes catalyze the anti-Markovnikov silylation of various 1-alkenes with hydrosilanes. acs.org

Electrocatalysis with 2-(4-Pyridinyl)quinoline Derivatives

In the field of electrocatalysis, quinoline derivatives are recognized as viable substrates for hydrogenation reactions. Anion-exchange membrane (AEM) electrolyzers equipped with carbon-supported rhodium (Rh/C) cathodes have been successfully employed for the electrocatalytic hydrogenation of various nitrogen-containing aromatic compounds, including quinolines. acs.org This method operates efficiently at ambient temperature and pressure.

The system demonstrates broad applicability, smoothly hydrogenating a range of quinoline derivatives to their corresponding tetrahydroquinoline products in high yields. acs.org For example, quinoline, 6-methylquinoline, 6-methoxyquinoline, and 6-chloroquinoline (B1265530) were all effectively reduced under the optimized electrocatalytic conditions. acs.org

| Substrate | Product | Yield (%) |

|---|---|---|

| Quinoline | 1,2,3,4-Tetrahydroquinoline | 95 |

| 6-Methylquinoline | 6-Methyl-1,2,3,4-tetrahydroquinoline | 96 |

| 6-Methoxyquinoline | 6-Methoxy-1,2,3,4-tetrahydroquinoline | 99 |

| 6-Chloroquinoline | 6-Chloro-1,2,3,4-tetrahydroquinoline | 91 |

Table 2. Substrate Scope for the Electrocatalytic Hydrogenation of Quinoline Derivatives. acs.org

Photocatalysis with 2-(4-Pyridinyl)quinoline Systems

The integration of a pyridinylquinoline scaffold into photocatalytic systems has led to significant innovations, particularly in metallaphotoredox catalysis. Researchers have designed photoactive ligands based on the quinoline structure that can both coordinate to a metal center and absorb light, creating a "two-in-one" catalyst that unifies organometallic and photocatalytic functions into a single entity. acs.org One such ligand, 2,4-dimethoxylated 2-pyridyl-4-phenylquinoline (PPQN2,4-di-OMe), has been shown to facilitate C–C and C–X cross-couplings with base metals like nickel without the need for an external photocatalyst. acs.org

In a different approach, quinoline-based organic frameworks (QOFs) have been synthesized for photocatalytic applications. nih.gov Materials incorporating a 4-phenyl-2-(pyridine-2-yl)quinoline moiety linked through alkyne bonds have been investigated for hydrogen evolution reactions (HER) and the selective oxidation of furfuryl alcohol. nih.gov The substitution of a phenyl group with a pyridine (B92270) moiety in these frameworks was found to significantly impact their photocatalytic activity, highlighting the tunability of these systems. nih.gov Additionally, iron-photocatalyzed couplings involving quinoline derivatives have been described for C-C bond formation under visible light irradiation. mdpi.com

Materials Science and Optoelectronics

The rigid, planar structure and tunable electronic properties of 2-(4-pyridinyl)quinoline make it a promising candidate for use in advanced materials, particularly in the realm of optoelectronics.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the context of OLEDs, quinoline derivatives have been utilized as fluorescent materials in the light-emitting layer. researchgate.net The inherent fluorescence of these compounds makes them suitable alternatives to more common but expensive commercial polymers. researchgate.net For example, a 5,7-dibromo-8-hydroxyquinoline derivative was successfully used to fabricate an OLED device that exhibited illumination in the UV region, confirming the potential of this class of compounds in emissive displays. researchgate.net

Molecular Switches and Logic Gates Based on 2-(4-Pyridinyl)quinoline Architectures

The ability of certain molecules to switch between two or more stable states upon external stimulation (e.g., light) is the foundation of molecular switches. Theoretical studies have explored the potential of 2-(pyridin-2-yl)quinolin-7-ol (HQPy) and its analogues as tautomeric molecular switches. mdpi.com In these systems, a 7-hydroxy quinoline acts as the proton transfer platform (PTP), while the attached pyridine ring functions as a proton crane unit (PCU). mdpi.com

The switching cycle involves light-induced intramolecular proton transfer, converting the ground-state enol (E) tautomer to a keto (K) tautomer. For a clean and efficient switch, the system should ideally have a single stable enol tautomer in the ground state that can be cleanly converted to the keto form upon irradiation. mdpi.com Density Functional Theory (DFT) calculations suggest that modifying the pyridine PCU, for instance by using iso-quinoline, pyrimidine, or 4-nitropyridine, can optimize the relative stabilities of the tautomers and improve the switching properties. mdpi.com These findings pave the way for the rational design of quinoline-based architectures for applications in molecular electronics and logic gates. mdpi.com

Functional Materials with Tunable Electronic Properties

The unique scaffold of 2-(4-pyridinyl)quinoline, which combines the electron-deficient pyridine ring with the extended π-system of the quinoline moiety, makes it a valuable building block for functional materials with tunable electronic properties. The inherent aromatic and heterocyclic nature of this compound provides a rigid and planar structure that facilitates the formation of highly conjugated systems. These systems are essential for applications in optoelectronics and as luminescent materials. researchgate.netresearchgate.netnih.gov

The electronic characteristics of materials based on the 2-(4-pyridinyl)quinoline framework can be precisely modulated through several strategies. One primary method is the formation of transition metal complexes. The bidentate chelating nature of the pyridinyl-quinoline ligand allows it to form stable complexes with a variety of metal ions, including ruthenium, osmium, iridium, iron, and cobalt. mdpi.comacs.org These complexes often exhibit significant metal-to-ligand charge-transfer (MLCT) excited states, which are crucial for applications in solar energy conversion and information storage. mdpi.com The electronic properties of the resulting complex, such as the redox potential and luminescence, can be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto the pyridine or quinoline rings. This strategic modification alters the energy levels of the molecular orbitals, thereby controlling the material's behavior. nih.gov

Furthermore, 2-(4-pyridinyl)quinoline and its derivatives serve as key ligands in the construction of metal-organic frameworks (MOFs). In these structures, the ligand connects metal centers to form extended, often porous, networks. The resulting MOFs can possess unique luminescent properties that are sensitive to their environment, making them suitable for applications like chemical sensing. For instance, a MOF constructed with a derivative, 2-(4-pyridyl)-terephthalic acid, demonstrated high selectivity for detecting acetone (B3395972) through a fluorescence quenching mechanism. rsc.org The incorporation of fragments like benzimidazole, carbazole, or triphenylamine (B166846) into the quinoline structure has been shown to produce materials suitable for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs. researchgate.net This highlights the versatility of the quinoline scaffold in creating materials where electronic properties are tailored for specific technological applications.

Analytical Chemistry and Sensing Platforms

The distinct photophysical properties and chelating ability of the 2-(4-pyridinyl)quinoline core make it an excellent platform for the development of sensors in analytical chemistry. Its derivatives are widely employed as chemosensors and fluorescent probes for the selective detection of various chemical species.

Chemosensors based on the 2-(4-pyridinyl)quinoline scaffold are designed to recognize and signal the presence of specific analytes, such as metal ions and anions, often through a visible color change or a change in fluorescence. The nitrogen atoms in the pyridine and quinoline rings act as binding sites for metal ions, leading to the formation of stable complexes. This interaction perturbs the electronic structure of the molecule, resulting in a detectable optical response.

Derivatives of pyridyl-quinoline have been engineered to be highly selective for a range of metal ions. For example, specific sensors have been developed for the detection of Fe³⁺, Zn²⁺, and Pb²⁺ ions. researchgate.netjscimedcentral.comorganic-chemistry.org The selectivity is governed by the specific geometry of the binding pocket and the electronic nature of the ligand. In some cases, the interaction with the target ion induces a "turn-off" response, where the fluorescence of the sensor is quenched. In other instances, a "turn-on" response is observed due to chelation-enhanced fluorescence (CHEF). Beyond metal ions, quinoline-based thiosemicarbazones have been reported as effective colorimetric chemosensors for anions like fluoride (B91410) (F⁻) and cyanide (CN⁻). researchgate.net The interaction, often through hydrogen bonding, causes a distinct color change, allowing for naked-eye detection. researchgate.net

The following table summarizes the performance of various chemosensors based on pyridinyl-quinoline and related structures for detecting specific chemical species.

| Sensor Base Compound | Target Analyte | Detection Limit | Sensing Mechanism |

| 4-Phenyl-2-(2′-pyridyl) quinoline | Fe³⁺ | 1.912 x 10⁻⁹ M | Fluorescence Enhancement |

| 4-Phenyl-2-(2′-pyridyl) quinoline | Fe²⁺ | 8.772 x 10⁻⁹ M | Fluorescence Quenching |

| Quinoline-tagged organic probe | 2,4,6-trinitrophenol (TNP) | 0.3 ppm | Photo-induced Electron Transfer |

| Quinoline-tagged organic probe | Zn²⁺ | 5 ppb | Chelation-Enhanced Fluorescence |

| 1H-Pyrazolo[3,4-b]quinoline derivative | Zn²⁺ | 1.93 x 10⁻⁷ M | Fluorescence Enhancement |

| Quinoline-based Schiff base | Pb²⁺ | 1.2 x 10⁻⁶ M (Colorimetric) | Color Change / Quenching |

| Quinoline-based thiosemicarbazone | F⁻ / CN⁻ | Not specified | Color Change (Deprotonation) |

This table is interactive. Click on headers to sort.

Fluorescence spectroscopy is a highly sensitive analytical technique, and probes derived from 2-(4-pyridinyl)quinoline are particularly effective due to their intrinsic luminescent properties. jscimedcentral.com The rigid, planar structure and extensive π-conjugation of the quinoline ring system often lead to high quantum yields. jscimedcentral.com These molecules can be designed to signal the presence of an analyte through changes in their fluorescence intensity, wavelength, or lifetime.

The primary mechanisms governing the function of these fluorescent probes include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). In a typical PET sensor, the fluorescence is initially quenched by a nearby electron-rich group. Upon binding to a target analyte (like a metal cation), the electron transfer process is inhibited, leading to a significant enhancement of fluorescence.

Pyridyl-quinoline derivatives have been successfully utilized as fluorescent probes for various ions. For instance, a probe based on 4-Phenyl-2-(2′-pyridyl) quinoline demonstrated a unique dual-response capability: it showed fluorescence enhancement for Fe³⁺ ions and fluorescence quenching for Fe²⁺ ions, allowing for their differentiation. nih.gov Similarly, quinoline-tagged probes have been developed for the highly sensitive detection of Zn²⁺ ions through chelation-enhanced fluorescence in aqueous media. researchgate.net The design of these probes often involves incorporating specific recognition moieties that selectively bind to the target analyte, thereby triggering the fluorescence response. The high sensitivity of these probes allows for the detection of analytes at parts-per-billion (ppb) levels, making them valuable tools in environmental monitoring and chemical analysis. researchgate.net

Future Perspectives and Emerging Research Directions for 2 4 Pyridinyl Quinoline

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods that often involve harsh conditions, hazardous reagents, and lengthy reaction times. researchgate.net The contemporary push towards green and sustainable chemistry is driving significant innovation in the synthesis of these scaffolds. acs.org Future research will focus on developing novel synthetic protocols for 2-(4-Pyridinyl)quinoline that are not only efficient but also environmentally benign.

Emerging strategies are centered on multicomponent, one-pot reactions that enhance atom economy by combining multiple synthetic steps without isolating intermediates. researchgate.netrsc.org Methodologies such as microwave-assisted and ultrasound-promoted synthesis are gaining traction as they can dramatically reduce reaction times and energy consumption. researchgate.netrsc.org Furthermore, the development of solvent-free reaction conditions or the use of green solvents like water and ethanol (B145695) is a critical area of focus. researchgate.netrsc.org

A significant research thrust is the design of reusable and eco-friendly catalysts, including nanocatalysts, to replace corrosive and stoichiometric reagents. acs.orgnih.gov For instance, magnetic nanoparticles functionalized with catalytic groups offer high efficiency and easy separation from the reaction mixture, allowing for multiple reuse cycles. nih.gov These green approaches are expected to provide more sustainable and economically viable pathways to 2-(4-Pyridinyl)quinoline and its derivatives.

| Aspect | Traditional Synthetic Routes | Emerging Sustainable Routes |

|---|---|---|

| Conditions | High temperatures, harsh acids/bases (e.g., H₂SO₄). rsc.org | Mild conditions, microwave/ultrasound irradiation. researchgate.netrsc.org |

| Solvents | Often toxic and volatile organic solvents. | Green solvents (water, ethanol) or solvent-free conditions. researchgate.netrsc.org |

| Catalysts | Corrosive acids, stoichiometric reagents. rsc.org | Reusable heterogeneous catalysts, nanocatalysts, organocatalysts. researchgate.netacs.org |

| Efficiency | Often multi-step with lower overall yields. rsc.org | One-pot, multicomponent reactions with high atom economy. rsc.org |

| Waste | Significant generation of hazardous waste. | Minimized waste generation, aligning with green chemistry principles. researchgate.net |

Exploration of Advanced Ligand Design Strategies

The dual nitrogen sites in 2-(4-Pyridinyl)quinoline make it an excellent bidentate chelating ligand for a wide range of metal ions. Advanced ligand design strategies are focused on modifying its core structure to fine-tune the electronic and steric properties of the resulting metal complexes, thereby enhancing their performance in areas like catalysis and materials science. mdpi.comunimi.it

Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.gov By introducing various substituents—such as electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) onto the quinoline or pyridine (B92270) rings—researchers can modulate the ligand's electron density and coordinating ability. researchgate.netnih.gov This rational design approach allows for the creation of tailored ligands for specific applications. For example, ruthenium complexes incorporating substituted pyridyl-quinoline ligands have shown promise as highly efficient catalysts for transfer hydrogenation reactions, a key process in organic synthesis. mdpi.com

Future work will involve creating libraries of 2-(4-Pyridinyl)quinoline derivatives and systematically screening their metal complexes for desired properties, such as enhanced catalytic activity, specific photophysical characteristics for sensing, or improved stability. researchgate.netnih.gov

| Design Strategy | Structural Modification | Anticipated Outcome | Potential Application |

|---|---|---|---|

| Electronic Tuning | Introduction of electron-donating or electron-withdrawing groups. researchgate.net | Modulation of metal center's redox potential and reactivity. | Catalysis (e.g., oxidation, reduction reactions). mdpi.com |

| Steric Hindrance | Addition of bulky groups near the coordination sites. | Control of substrate selectivity and reaction stereochemistry. | Asymmetric catalysis. |

| Extended Conjugation | Fusing aromatic rings to the quinoline or pyridine backbone. | Altering photophysical properties (absorption/emission wavelengths). | Luminescent sensors, organic light-emitting diodes (OLEDs). |

| Functional Handles | Incorporating reactive groups (e.g., -COOH, -NH₂) for post-synthesis modification. | Anchoring complexes to surfaces or integrating into polymers. | Heterogeneous catalysis, functional materials. |

Integration into Hybrid and Nanostructured Materials

A promising frontier for 2-(4-Pyridinyl)quinoline is its use as a structural linker in the construction of advanced materials like metal-organic frameworks (MOFs) and coordination polymers. rsc.org MOFs are highly porous materials with vast internal surface areas, making them ideal for applications in gas storage, separation, and catalysis. The defined geometry and coordinating sites of 2-(4-Pyridinyl)quinoline allow it to connect metal centers into predictable and stable two- or three-dimensional networks. nih.govacs.org

While the direct use of 2-(4-Pyridinyl)quinoline in MOFs is an emerging area, research on analogous pyridine- and quinoline-based dicarboxylate linkers demonstrates the feasibility and potential of this approach. nih.govacs.org Future research will likely explore the synthesis of novel MOFs using 2-(4-Pyridinyl)quinoline to create frameworks with unique topologies and functionalities.

Furthermore, this compound can be integrated into other nanostructured materials. It can be grafted onto the surface of nanoparticles to create functionalized catalysts or incorporated into polymer backbones, such as those derived from vinylpyridines, to produce materials with specific metal-binding or responsive properties. acs.org These hybrid materials could find applications in sensing, drug delivery, and advanced catalysis.

| Material Type | Role of 2-(4-Pyridinyl)quinoline | Potential Properties | Emerging Applications |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker connecting metal nodes. rsc.org | High porosity, large surface area, catalytic sites. | Gas storage/separation, heterogeneous catalysis, chemical sensing. researchgate.net |

| Coordination Polymers | Bridging ligand forming 1D, 2D, or 3D networks. | Luminescence, magnetic properties, structural flexibility. | Luminescent sensors, molecular magnets. rsc.org |

| Functionalized Nanoparticles | Surface ligand to stabilize particles and introduce active sites. | Enhanced catalytic activity, targeted delivery. | Nanocatalysis, biomedical imaging. nih.gov |

| Hybrid Polymers | Monomeric unit or pendant group in a polymer chain. acs.org | Metal-chelating capabilities, stimuli-responsive behavior. | Membranes for metal ion separation, smart materials. |

Deepening Mechanistic Understanding through Advanced Computational Studies

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding the chemical behavior of complex molecules like 2-(4-Pyridinyl)quinoline at a subatomic level. rsc.orgtandfonline.com These in-silico studies provide profound insights into electronic structure, molecular orbital energies (such as HOMO and LUMO), and reaction mechanisms, which are often difficult to probe experimentally. rsc.orgresearchgate.net

For 2-(4-Pyridinyl)quinoline and its derivatives, DFT calculations can predict the most stable tautomeric and conformational forms, elucidate the nature of intramolecular hydrogen bonds, and quantify the effects of different solvents on its structure. researchgate.net Such studies are critical for predicting the reactivity and stability of the molecule under various conditions. Furthermore, computational modeling can be used to design new derivatives with optimized electronic properties for specific applications, such as a smaller HOMO-LUMO gap for enhanced electronic conductivity or specific orbital distributions for targeted catalytic activity. rsc.org

Future research will increasingly integrate computational screening and theoretical predictions with experimental synthesis. This synergy will accelerate the discovery of new derivatives with tailored properties, guiding synthetic chemists toward the most promising candidates and reducing the trial-and-error inherent in traditional laboratory work. nih.gov

| Computational Method | Information Gained | Impact on Research |

|---|---|---|